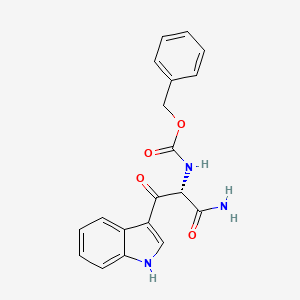

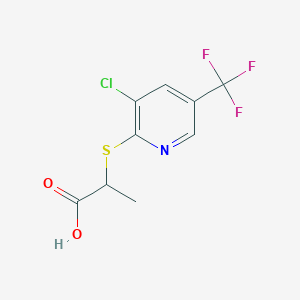

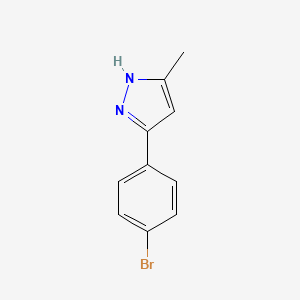

![molecular formula C13H13N3O4S2 B3022217 {[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid CAS No. 1142202-88-7](/img/structure/B3022217.png)

{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid

Overview

Description

“{[(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methyl]thio}acetic acid” is a product used for proteomics research . It is a thiadiazole derivative that is potent and selective human adenosine A3 receptor antagonist .

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction involves an aniline derivative reaction with 2-chloroacetyl chloride to form the corresponding 2-chloro-N-arylacetamide .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy . The mass spectra (M+) at m/z 326.39 .Chemical Reactions Analysis

The compound has been evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be analyzed using various techniques such as melting point determination, IR spectroscopy, and NMR spectroscopy . The melting point of the compound is 194–196°C .Scientific Research Applications

Antibiotic Synthesis

A significant application of thiadiazole derivatives, similar to the specified compound, lies in the development of cephalosporin antibiotics. For instance, a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a common acyl moiety in clinically useful cephem antibiotics, was synthesized from aminoisoxazoles through skeletal rearrangement, highlighting the compound's role in antibiotic synthesis (Tatsuta et al., 1994).

Antimicrobial Agents

Derivatives of 1,3,4-thiadiazole, including those with structural similarities to the mentioned compound, have been explored for their antimicrobial properties. For example, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Synthesis of Heterocyclic Compounds

Research into thiadiazole derivatives encompasses the synthesis of heterocyclic compounds with potential pharmaceutical applications. The synthesis and characterization of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid have been reported, with these compounds showing significant antimicrobial activities against several microbial strains, underscoring the versatility of thiadiazole derivatives in drug discovery (Noolvi et al., 2016).

Cancer Research

Thiadiazole derivatives, including those structurally related to the compound , have been investigated for their potential in cancer treatment. A study on the pharmacophore hybridization approach for designing drug-like small molecules with anticancer properties highlighted the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, showing promise for anticancer applications (Yushyn et al., 2022).

Mechanism of Action

Target of Action

Indole derivatives and 1,3,4-thiadiazoles have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Mode of Action

The mode of action of these compounds often involves interactions with cellular receptors, leading to a variety of biological responses. For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

These compounds can affect a variety of biochemical pathways. For instance, some indole derivatives are involved in the degradation of tryptophan in higher plants .

Result of Action

The result of the action of these compounds can range from antiviral effects to anti-inflammatory and anticancer effects, among others .

properties

IUPAC Name |

2-[[5-[(4-methoxyphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methylsulfanyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S2/c1-20-9-4-2-8(3-5-9)14-12(19)13-16-15-10(22-13)6-21-7-11(17)18/h2-5H,6-7H2,1H3,(H,14,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCGFFIITWXKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=NN=C(S2)CSCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

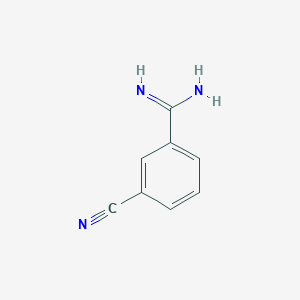

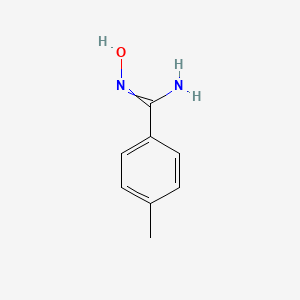

![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)

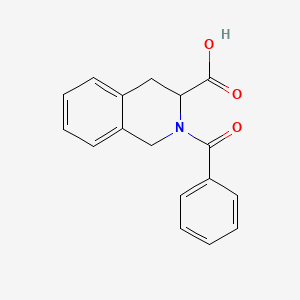

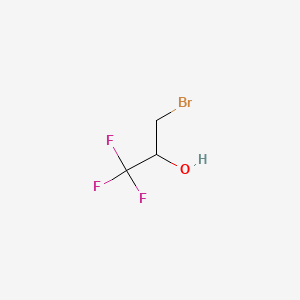

![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)

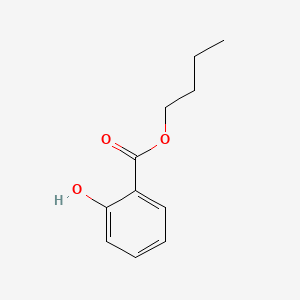

![(s,s)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B3022156.png)